Cas no 899744-96-8 (2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide)

2-Chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and nitro groups, along with a dimethylamino-fluorophenyl ethyl side chain. This structure imparts unique reactivity and potential pharmacological properties, making it valuable in medicinal chemistry research. The presence of electron-withdrawing (nitro, chloro) and electron-donating (dimethylamino) groups enhances its versatility in synthetic applications, particularly in the development of bioactive molecules. The fluorophenyl moiety may contribute to improved binding affinity in target interactions. Its well-defined molecular architecture allows for precise modifications, facilitating studies in structure-activity relationships. Suitable for controlled experimental use under appropriate laboratory conditions.
2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide structure
899744-96-8 structure
商品名:2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide
CAS番号:899744-96-8
MF:C17H17ClFN3O3
メガワット:365.7866
CID:5459892

2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide 化学的及び物理的性質

名前と識別子

    • 2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
    • 2-chloro-N-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)-4-nitrobenzamide
    • VU0504403-1
    • 2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide
    • インチ: 1S/C17H17ClFN3O3/c1-21(2)16(11-3-5-12(19)6-4-11)10-20-17(23)14-8-7-13(22(24)25)9-15(14)18/h3-9,16H,10H2,1-2H3,(H,20,23)
    • InChIKey: FPNHPIPZOBULFA-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C(C([H])=C([H])C=1C(N([H])C([H])([H])C([H])(C1C([H])=C([H])C(=C([H])C=1[H])F)N(C([H])([H])[H])C([H])([H])[H])=O)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 467
  • トポロジー分子極性表面積: 78.2
  • 疎水性パラメータ計算基準値(XlogP): 3.3

2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2880-0923-30mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
30mg
$119.0 2023-05-01
Life Chemicals
F2880-0923-75mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
75mg
$208.0 2023-05-01
Life Chemicals
F2880-0923-4mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
4mg
$66.0 2023-05-01
Life Chemicals
F2880-0923-40mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
40mg
$140.0 2023-05-01
Life Chemicals
F2880-0923-50mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
50mg
$160.0 2023-05-01
Life Chemicals
F2880-0923-2mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
2mg
$59.0 2023-05-01
Life Chemicals
F2880-0923-1mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
1mg
$54.0 2023-05-01
Life Chemicals
F2880-0923-3mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
3mg
$63.0 2023-05-01
Life Chemicals
F2880-0923-10mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
10mg
$79.0 2023-05-01
Life Chemicals
F2880-0923-15mg
2-chloro-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-4-nitrobenzamide
899744-96-8 90%+
15mg
$89.0 2023-05-01

2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide 関連文献

2-chloro-N-2-(dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamideに関する追加情報

2-Chloro-N-(2-dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide (CAS No: 899744-96-8)

The compound 2-chloro-N-(2-dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide, with the CAS number 899744-96-8, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its intricate structure, which includes a benzamide core, a nitro group, and a substituted ethyl chain containing chlorine, dimethylamino, and fluorophenyl groups. The presence of these functional groups makes it a versatile molecule with potential applications in drug development and advanced materials.

Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents. The nitro group attached to the benzamide ring is known to exhibit strong electron-withdrawing properties, which can enhance the molecule's reactivity and bioavailability. Additionally, the dimethylamino group contributes to the molecule's basicity, potentially influencing its interaction with biological systems. The fluorophenyl group introduces hydrophobicity and can play a role in modulating the compound's pharmacokinetic properties.

One of the most promising applications of this compound lies in its potential as an anti-cancer agent. Research has shown that certain derivatives of this molecule can selectively target cancer cells while sparing healthy tissues. The chlorine atom in the ethyl chain is believed to play a critical role in this selectivity by enhancing the molecule's ability to penetrate cellular membranes and interact with specific oncogenic pathways.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and nitration reactions. The use of advanced catalytic systems has enabled chemists to optimize the synthesis process, improving both yield and purity. These advancements have made it possible to scale up production for preclinical testing.

From a structural perspective, the molecule's stability is influenced by the steric hindrance created by the dimethylamino and fluorophenyl groups. This steric effect not only stabilizes the molecule but also contributes to its unique electronic properties. Computational studies have revealed that these properties make the compound an excellent candidate for use in organic electronics, particularly in the development of new types of semiconductors.

The latest research on this compound has also explored its potential as an inhibitor of key enzymes involved in neurodegenerative diseases such as Alzheimer's disease. The nitro group's ability to interact with metal ions has been shown to enhance its inhibitory activity against beta-secretase enzymes, which are central to amyloid plaque formation.

In conclusion, 2-chloro-N-(2-dimethylamino)-2-(4-fluorophenyl)ethyl-4-nitrobenzamide (CAS No: 899744-96-8) is a multifaceted compound with immense potential across various scientific domains. Its unique structure and functional groups make it an ideal candidate for drug development, materials science, and enzyme inhibition studies. As research continues to uncover new applications for this compound, it is poised to play a pivotal role in advancing both medicinal chemistry and materials engineering.

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